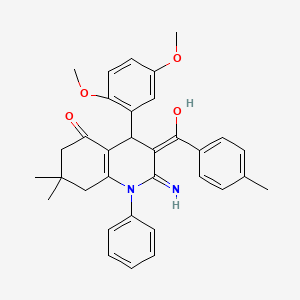![molecular formula C18H14BrClN2O2S B13378029 (5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378029.png)
(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromo-2-methylphenyl)imino]-5-(3-chloro-4-methoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic compound with a complex molecular structure It is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
The synthesis of 2-[(4-bromo-2-methylphenyl)imino]-5-(3-chloro-4-methoxybenzylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromo-2-methylaniline with 3-chloro-4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, due to its ability to interfere with cellular processes.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromo-2-methylphenyl)imino]-5-(3-chloro-4-methoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with molecular targets in cells. It can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis.
Comparación Con Compuestos Similares
Similar compounds include other thiazolidinone derivatives, such as:
- 2-[(4-chloro-2-methylphenyl)imino]-5-(3-bromo-4-methoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-fluoro-2-methylphenyl)imino]-5-(3-chloro-4-methoxybenzylidene)-1,3-thiazolidin-4-one These compounds share a similar core structure but differ in the substituents on the aromatic rings. The uniqueness of 2-[(4-bromo-2-methylphenyl)imino]-5-(3-chloro-4-methoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H14BrClN2O2S |
|---|---|
Peso molecular |
437.7 g/mol |
Nombre IUPAC |
(5E)-2-(4-bromo-2-methylphenyl)imino-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-10-7-12(19)4-5-14(10)21-18-22-17(23)16(25-18)9-11-3-6-15(24-2)13(20)8-11/h3-9H,1-2H3,(H,21,22,23)/b16-9+ |
Clave InChI |
JGMVFJLFZKPFLZ-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Br)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/S2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OC)Cl)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377955.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377957.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B13377962.png)
![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)

![(2E)-N'-nitro-2-({5-[4-(1H-tetrazol-1-yl)phenyl]furan-2-yl}methylidene)hydrazinecarboximidamide](/img/structure/B13377984.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377988.png)
![5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13377993.png)


![N-(1,3-benzodioxol-5-yl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B13378014.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13378022.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378025.png)
![N-[2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B13378027.png)
